1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
This compound belongs to the tropane alkaloid family, characterized by an 8-azabicyclo[3.2.1]octane scaffold. Its structure includes:
- Stereochemistry: (1R,5S) configuration, critical for biological activity.
- Substituents: A methoxy group at position 2. An ethanone group attached to the bridgehead nitrogen (position 8). These features influence its physicochemical properties (e.g., solubility, lipophilicity) and interactions with biological targets, such as neurotransmitter receptors .
Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(12)11-8-3-4-9(11)6-10(5-8)13-2/h8-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPAVVOHEBRDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Key Intermediates
The synthesis of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone relies on three critical stages:
- Construction of the 8-azabicyclo[3.2.1]octane core
- Introduction of the 3-methoxy group
- Acetylation of the secondary amine
The stereochemical integrity of the bicyclic system is preserved through selective protection-deprotection and substitution reactions.
Preparation of tert-Butyl 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
This intermediate serves as the foundational scaffold for further functionalization. Source details its synthesis via Boc protection of nortropinone hydrochloride ([25602-68-0]), achieving yields exceeding 98% under optimized conditions:
Table 1: Reaction Conditions for Boc Protection of Nortropinone Hydrochloride
| Base | Solvent | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|
| N,N-Diisopropylethylamine | 1,4-Dioxane/Water | 20°C | 3 h | 99% | |
| Triethylamine | Ethanol | 60°C | 3 h | 98% | |
| Triethylamine | Dichloromethane | 20–30°C | 6 h | 98% |
Procedure :
Nortropinone hydrochloride (10.0 g, 62 mmol) is suspended in 1,4-dioxane (200 mL) and water (50 mL). N,N-Diisopropylethylamine (20.0 g, 155 mmol) and di-tert-butyl dicarbonate (20.3 g, 93 mmol) are added, and the mixture is stirred at room temperature for 3 hours. Workup via extraction and flash chromatography yields the Boc-protected intermediate as an off-white solid.
Deprotection and Acetylation
Boc Deprotection :
The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions (e.g., HCl in dioxane or TFA in DCM), yielding the free amine.
Acetylation :
The secondary amine is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as triethylamine:
Procedure :
To a solution of 3-methoxy-8-azabicyclo[3.2.1]octane (1.0 g, 5.8 mmol) in DCM (20 mL), triethylamine (1.2 g, 11.6 mmol) and acetyl chloride (0.5 g, 6.4 mmol) are added at 0°C. The mixture is stirred at room temperature for 2 hours, washed with water, and concentrated to afford the title compound.
Characterization Data
The final product is characterized by:
Chemical Reactions Analysis
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables: Structural and Functional Comparisons
Research Findings and Implications
- Methoxy Group Impact : The methoxy group in the target compound balances lipophilicity and metabolic stability, making it suitable for CNS-targeted therapies.
- Ethanone vs. Acyl Groups: Ethanone at position 8 provides moderate steric bulk, favoring receptor selectivity over bulkier acyl derivatives .
- Stereochemistry : The (1R,5S) configuration is conserved in bioactive analogs, underscoring its role in maintaining target affinity .
Biological Activity
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
| CAS Number | 2327232-33-5 |
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.29 g/mol |
The biological activity of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The compound may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine receptors, which are crucial for cognitive functions and neuromuscular transmission.
Antimicrobial Activity
Research indicates that compounds similar to 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone exhibit significant antimicrobial properties. For example, studies have shown that bicyclic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Neuropharmacological Effects
The bicyclic structure of this compound suggests potential neuropharmacological effects. Preliminary studies indicate that it may enhance cognitive function by modulating cholinergic activity in the brain. This could make it a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several bicyclic compounds, including derivatives of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone. The results demonstrated that these compounds exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The most potent derivative had an MIC value of 32 µg/mL, indicating significant antibacterial activity .
Neuropharmacological Research
In another study focusing on neuropharmacological effects, researchers administered the compound to rodent models to assess its impact on memory and learning. The results indicated that administration improved performance in maze tests compared to control groups, suggesting cognitive-enhancing properties .
Pharmacokinetics
Understanding the pharmacokinetics of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4 hours |
| Metabolism | Primarily hepatic |
| Excretion | Urinary |
These pharmacokinetic properties suggest that the compound could be suitable for oral administration and may have a favorable safety profile.
Q & A
Basic: What synthetic strategies are recommended to achieve high purity in the synthesis of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone?
The synthesis involves multi-step organic reactions with critical attention to:
- Reaction conditions : Temperature control (e.g., maintaining 0–5°C during sensitive steps) and solvent selection (e.g., dimethyl sulfoxide or acetonitrile for polar intermediates) to minimize side reactions .
- Purification : Chromatography (silica gel or HPLC) and recrystallization are essential for isolating the target compound from byproducts .
- Yield optimization : Use of catalysts (e.g., palladium for coupling reactions) and stoichiometric adjustments to improve efficiency .
Advanced: How does the stereochemistry of the bicyclic core influence biological target interactions?
The (1R,5S) configuration creates distinct spatial arrangements that affect binding to enzymes or receptors. For example:
- Molecular docking studies : Computational models predict enhanced affinity for serotonin transporters due to optimal alignment of the methoxy group with hydrophobic pockets .
- Comparative assays : Derivatives with altered stereochemistry show reduced activity in in vitro dopamine uptake inhibition, highlighting the importance of the bicyclic core’s rigidity .
Basic: What spectroscopic techniques are most reliable for structural confirmation?
- NMR spectroscopy : 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic framework, confirming the methoxy group’s position at C3 .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₅NO₂) and detects isotopic patterns consistent with chlorine-free synthesis .
Advanced: How can reaction conditions be tailored to mitigate competing pathways in functionalization reactions?
- Kinetic control : Lower temperatures (−78°C) favor nucleophilic substitution at the ketone group over elimination, as demonstrated in sulfonylation reactions .
- Catalyst screening : Palladium(II) acetate improves regioselectivity in triazole ring formation by stabilizing transition states .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-related side reactions .
Data Contradiction: How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 78%)?
- Variable analysis : Differences often arise from purification methods (e.g., flash chromatography vs. HPLC) or reaction scales (microscale vs. bulk) .
- Reproducibility protocols : Standardizing catalyst loadings (e.g., 5 mol% Pd) and reaction times (e.g., 6–12 hours) minimizes batch-to-batch variability .
Advanced: What computational tools are effective for predicting metabolic stability of this compound?
- In silico ADMET models : Software like Schrödinger’s QikProp predicts moderate hepatic clearance due to the methoxy group’s resistance to oxidative metabolism .
- Density Functional Theory (DFT) : Calculates activation energies for hydrolytic degradation pathways, guiding structural modifications to enhance stability .
Basic: What in vitro assays are recommended for preliminary pharmacological evaluation?
- Radioligand binding assays : Screen for affinity at monoamine transporters (e.g., SERT, DAT) using tritiated ligands .
- Cytochrome P450 inhibition : Assess metabolic interference via fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .
Advanced: How can substituent variations (e.g., triazole vs. pyrazole) modulate target selectivity?
- Structure-Activity Relationship (SAR) studies : Pyrazole derivatives exhibit higher 5-HT2A receptor antagonism (IC₅₀ = 12 nM) compared to triazole analogs (IC₅₀ = 45 nM) due to improved π-π stacking .
- Crystallographic analysis : X-ray structures reveal that bulkier substituents (e.g., sulfonyl groups) sterically hinder off-target binding .
Basic: What are the key stability considerations for long-term storage?
- Temperature : Store at −20°C in amber vials to prevent photodegradation of the azabicyclo core .
- Humidity control : Desiccants (e.g., silica gel) mitigate hydrolysis of the ketone group in humid environments .
Advanced: How can advanced NMR techniques resolve stereochemical ambiguities in derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
